molecular formula C29H23BrN2O5 B12044161 [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate CAS No. 330572-79-7

[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

Cat. No.: B12044161
CAS No.: 330572-79-7
M. Wt: 559.4 g/mol
InChI Key: VLCAVNPQKLUOEC-FDAWAROLSA-N
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Description

[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a phenylphenoxy group, and a bromobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-methoxy-4-[(E)-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
  • [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate

Uniqueness

Compared to similar compounds, [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is unique due to its specific combination of functional groups and its potential applications. The presence of the bromobenzoate moiety, in particular, may confer distinct chemical and biological properties that differentiate it from other related compounds.

Properties

CAS No.

330572-79-7

Molecular Formula

C29H23BrN2O5

Molecular Weight

559.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C29H23BrN2O5/c1-35-27-16-20(10-15-26(27)37-29(34)23-8-5-9-24(30)17-23)18-31-32-28(33)19-36-25-13-11-22(12-14-25)21-6-3-2-4-7-21/h2-18H,19H2,1H3,(H,32,33)/b31-18+

InChI Key

VLCAVNPQKLUOEC-FDAWAROLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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